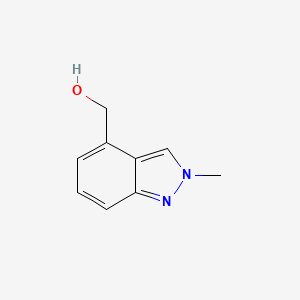

(2-Methyl-2H-indazol-4-yl)methanol

Description

(2-Methyl-2H-indazol-4-yl)methanol (CAS: 1079992-60-1) is an indazole derivative with a hydroxymethyl group at position 4 and a methyl group at position 2 of the indazole ring (C₉H₁₀N₂O, MW: 162.19 g/mol) . This compound is commercially available (95% purity) and is utilized in pharmaceutical research, particularly in the development of kinase inhibitors and anticancer agents, as suggested by its structural similarity to pazopanib derivatives .

Structure

3D Structure

Properties

IUPAC Name |

(2-methylindazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-5-8-7(6-12)3-2-4-9(8)10-11/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNFPEFJWKQKAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural Comparison of (2-Methyl-2H-indazol-4-yl)methanol and Analogues

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | Indazole | 2-methyl, 4-hydroxymethyl | C₉H₁₀N₂O | 162.19 | Hydroxymethyl, Methyl |

| N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate | Indazole | 2-methyl, 6-(chloropyrimidinyl amine) | C₁₅H₁₄ClN₆O | 329.77 | Chloropyrimidinyl, Amine |

| 5-Methyl-2-phenyl-1H-imidazole-4-methanol | Imidazole | 5-methyl, 4-hydroxymethyl, 2-phenyl | C₁₁H₁₂N₂O | 188.23 | Phenyl, Hydroxymethyl |

| (2-Benzyl-1H-imidazol-4-yl)methanol | Imidazole | 2-benzyl, 4-hydroxymethyl | C₁₁H₁₂N₂O | 188.23 | Benzyl, Hydroxymethyl |

Key Observations :

- Core Heterocycles : Indazole derivatives exhibit fused aromatic systems, enhancing planarity and binding affinity to hydrophobic pockets in proteins compared to imidazole derivatives .

- Chloropyrimidinyl groups in the indazole derivative (Table 1, row 2) introduce electronegative moieties, favoring interactions with kinase ATP-binding sites .

Key Observations :

- Indazole derivatives often require multi-step synthesis involving hydrazine intermediates or transition-metal catalysis, whereas imidazole derivatives are synthesized via simpler condensations .

- Hydroxymethyl groups in both indazole and imidazole derivatives enable derivatization (e.g., esterification), but indazole’s fused ring system may limit regioselectivity in reactions .

Physicochemical Properties

- Solubility: Indazole derivatives generally show lower aqueous solubility than imidazoles due to larger aromatic systems. However, this compound’s hydroxymethyl group mitigates this .

- Thermal Stability : Imidazole derivatives with electron-withdrawing groups (e.g., nitro) decompose at lower temperatures (~150°C) compared to indazoles (~200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.